CA-II Inhibitory Potency: N-Desethyl Brinzolamide vs. Parent Brinzolamide
N-Desethyl brinzolamide demonstrates approximately 2.5-fold higher inhibitory potency against carbonic anhydrase II (CA-II) compared to the parent compound brinzolamide. This differential activity is directly relevant for in vitro pharmacology studies and potency-normalized dosing calculations [1]. The metabolite also exhibits a distinct isozyme selectivity profile with quantifiable activity against CA-IV [1].
| Evidence Dimension | In vitro CA-II inhibition (IC₅₀) |
|---|---|
| Target Compound Data | 1.28 nM |
| Comparator Or Baseline | Brinzolamide: 3.2 nM |
| Quantified Difference | ~2.5-fold greater potency (3.2 nM / 1.28 nM) |
| Conditions | Recombinant human carbonic anhydrase II enzyme assay, in vitro |
Why This Matters
Selection of the metabolite reference standard over the parent API is essential for accurate enzyme inhibition studies and potency calibration in preclinical pharmacology.
- [1] Kim, C.-Y., Whittington, D.A., Chang, J.S., et al. Structural aspects of isozyme selectivity in the binding of inhibitors to carbonic anhydrases II and IV. J. Med. Chem. 2002, 45(4), 888-893. View Source
